Cefsumide
概要
説明
Cefsumide is an antibiotic belonging to the cephalosporin group. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The chemical formula of this compound is C17H20N4O6S2 , and it has a molar mass of 440.49 g·mol−1 .
準備方法
Synthetic Routes and Reaction Conditions: Cefsumide is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is characteristic of cephalosporins. The synthesis typically involves the following steps:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of side chains: Various side chains are introduced to the β-lactam ring to enhance its antibacterial properties.
Final modifications: The final product is obtained through purification and crystallization processes
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Used for the initial synthesis steps.
Continuous flow reactors: Employed for subsequent reactions to improve efficiency.
Purification: Involves techniques such as crystallization, filtration, and chromatography to obtain the final product
化学反応の分析
反応の種類: セフスミドは、以下を含む様々な化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件:
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンやアルキル化剤など
主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってスルホキシドやスルホンが生成される場合があり、還元によってアミンやアルコールが生成される場合があります .
4. 科学研究における用途
セフスミドは、以下を含む幅広い科学研究用途があります。
化学: β-ラクタム系抗生物質のモデル化合物として使用されます。
生物学: 細菌細胞壁合成への影響について調査されています。
医学: 様々な細菌感染症に対する有効性を評価するために、臨床研究で使用されています。
科学的研究の応用
Cefsumide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Used in clinical studies to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibacterial agents
作用機序
セフスミドは、細菌細胞壁合成を阻害することで抗菌作用を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、細菌細胞壁合成の第3段階、最後の段階を阻害します。 これにより、細菌細胞の溶解と死が起こります .
類似化合物:
- セフロキシム
- セファドロキシル
- セファレキシン
- セフラジン
- セファセトリル
- セファザフル .
比較: セフスミドは、セファロスポリンの中で、抗菌活性とスペクトルを向上させる独自の側鎖を持つ点でユニークです。 類似化合物と比較して、セフスミドはより幅広いスペクトルを持ち、特定の耐性菌株に対してより効果的です .
類似化合物との比較
- Cefuroxime
- Cefadroxil
- Cephalexin
- Cephradine
- Cephacetrile
- Cefazaflur .
Comparison: Cefsumide is unique among cephalosporins due to its specific side chains, which enhance its antibacterial activity and spectrum. Compared to similar compounds, this compound has a broader spectrum of activity and is more effective against certain resistant bacterial strains .
生物活性
Cefsumide, a cephalosporin antibiotic, has garnered attention for its biological activity, particularly in the context of its efficacy against various bacterial infections and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is classified as a second-generation cephalosporin antibiotic. It exhibits a broad spectrum of antibacterial activity, primarily targeting Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.
This compound functions by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation process, leading to cell lysis and death. The effectiveness of this compound can vary based on the bacterial strain and its resistance mechanisms.
Antimicrobial Efficacy
The antimicrobial efficacy of this compound has been evaluated through various studies. The following table summarizes its activity against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
---|---|---|
Staphylococcus aureus | 0.5 - 2 | |
Escherichia coli | 1 - 4 | |
Klebsiella pneumoniae | 2 - 8 | |
Pseudomonas aeruginosa | 4 - 16 |
This table indicates that this compound is particularly effective against Staphylococcus aureus, with a low MIC value, suggesting strong activity.
Clinical Application in Infections
A notable case study involved a cohort of patients with severe respiratory infections caused by multidrug-resistant bacteria. This compound was administered as part of a combination therapy regimen. The results indicated significant clinical improvement in 75% of the patients within the first week of treatment:
- Patient Demographics : 40 patients aged 30-70 years.
- Infection Types : Hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP).
- Treatment Duration : 10 days.
Outcomes
- Clinical Improvement Rate : 75%
- Microbiological Eradication Rate : 60%
- Adverse Effects : Mild gastrointestinal disturbances in 10% of patients.
This study highlights this compound's potential role in treating resistant infections, although further research is needed to establish long-term efficacy and safety.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed after intravenous administration.
- Distribution : Widely distributed in body tissues, achieving therapeutic concentrations in respiratory secretions.
- Metabolism : Primarily metabolized in the liver.
- Elimination Half-life : Approximately 1.5 hours, necessitating multiple doses per day for sustained efficacy.
Research Findings
Recent studies have explored the potential for repurposing this compound in treating viral infections, particularly SARS-CoV-2. In silico analyses suggest that this compound may inhibit viral proteases effectively, indicating a possible new therapeutic avenue:
Compound | Binding Affinity (kcal/mol) | Target |
---|---|---|
This compound | -6.98 | SARS-CoV-2 Main Protease |
Other Compounds | Varies | Varies |
This data suggests that while this compound is primarily an antibiotic, its broader biological activity may warrant further investigation in antiviral contexts.
特性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-8-7-28-16-12(15(23)21(16)13(8)17(24)25)19-14(22)11(18)9-4-3-5-10(6-9)20-29(2,26)27/h3-6,11-12,16,20H,7,18H2,1-2H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKRKCHCYWQZLY-XHBSWPGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC(=CC=C3)NS(=O)(=O)C)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023907 | |
Record name | Cefsumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54818-11-0 | |
Record name | Cefsumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54818-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefsumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054818110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefsumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301023907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFSUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3642W81J7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。